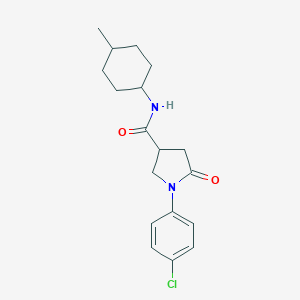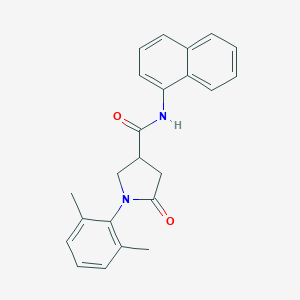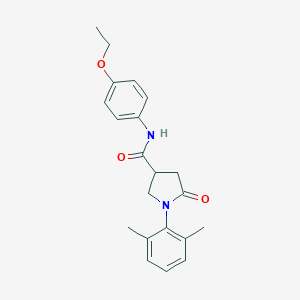
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the brain and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, this compound may modulate the release of neurotransmitters such as dopamine and glutamate, thereby altering neuronal activity and providing therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which are implicated in neuroinflammation and neurodegeneration.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of this receptor. This compound also has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it a useful tool for studying the role of mGluR5 in the brain. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another direction is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, the use of this compound in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
合成法
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-ethylbenzylamine to form an intermediate product. This intermediate is then converted to the final product through a series of reactions involving cyclization and amidation.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, this compound has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
特性
分子式 |
C20H21BrN2O2 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21BrN2O2/c1-3-14-4-7-17(8-5-14)23-12-15(11-19(23)24)20(25)22-16-6-9-18(21)13(2)10-16/h4-10,15H,3,11-12H2,1-2H3,(H,22,25) |
InChIキー |
WEBLSAZJOQCGFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C |
正規SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





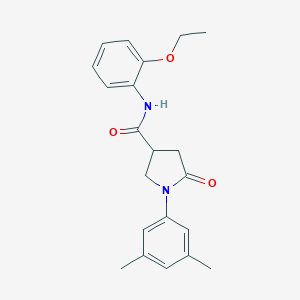



![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
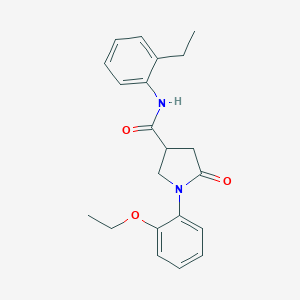

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
